molecular formula C17H12N2O4 B2832327 (4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate CAS No. 930650-78-5

(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate

Cat. No. B2832327
CAS RN: 930650-78-5
M. Wt: 308.293
InChI Key: IZBDZAAWXKMQBR-UHFFFAOYSA-N
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Description

The compound “(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . Another study reported the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed in several studies. For example, a cobalt complex with a pyridopyrimidine moiety was characterized by IR, elemental analysis (C, H and N), mass spectrometry and X-ray crystallography . The Co (II) complex existed as a mononuclear complex with distorted square-pyramidal geometry .


Chemical Reactions Analysis

Pyrimidine derivatives have been involved in various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, a study reported that all tested compounds presented no significant cytotoxicity at concentration of 100 μM .

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often related to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

In terms of safety and hazards, it’s important to note that all the target compounds in one study were completely safe and exhibited no cytotoxicity at concentration of 100 μM .

Future Directions

Future research on pyrimidine derivatives could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-10-12-5-1-2-6-14(12)17(22)23-11-13-9-16(21)19-8-4-3-7-15(19)18-13/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBDZAAWXKMQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)OCC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate

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